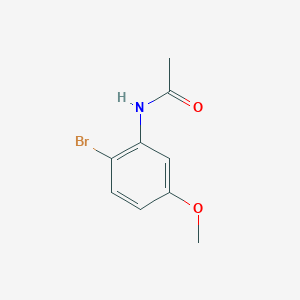

N-(2-Bromo-5-methoxyphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-5-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVIAWMRGFIPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560948 | |

| Record name | N-(2-Bromo-5-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123027-99-6 | |

| Record name | N-(2-Bromo-5-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Bromo-5-methoxyphenyl)acetamide: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromo-5-methoxyphenyl)acetamide, a substituted anilide, is a compound of significant interest in contemporary pharmaceutical research and development. Its strategic placement of bromo, methoxy, and acetamido functional groups on a benzene ring makes it a versatile and highly valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role as a key intermediate in the production of advanced therapeutic agents.

Chemical and Physical Properties

This compound presents as a white to light yellow or brown powder under standard conditions.[1][2] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 123027-99-6 | [1][3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.09 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2'-Bromo-5'-methoxyacetanilide, N-Acetyl-2-bromo-5-methoxyaniline | [1] |

| Melting Point | 116 - 117 °C | [4] |

| Appearance | White to light yellow/brown powder | [1][2] |

| Solubility | Information not readily available in searched resources. Generally expected to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and alcohols. |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acetylation of its corresponding aniline precursor, 2-bromo-5-methoxyaniline.[5] This reaction involves the introduction of an acetyl group onto the nitrogen atom of the aniline.

Conceptual Synthesis Workflow

Caption: Synthesis pathway for this compound.

Exemplary Laboratory Protocol for Acetylation

While a specific, validated protocol for this compound was not found in the searched literature, the following is a general, representative procedure for the acetylation of anilines that can be adapted by a skilled chemist.

Materials:

-

2-bromo-5-methoxyaniline

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

-

A base (e.g., Pyridine or Triethylamine, if using acetyl chloride)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-bromo-5-methoxyaniline (1.0 equivalent) in the chosen solvent.

-

Reagent Addition:

-

Using Acetic Anhydride: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.

-

Using Acetyl Chloride: Cool the aniline solution to 0 °C in an ice bath. In a separate flask, dissolve acetyl chloride (1.1 equivalents) and a base like pyridine (1.2 equivalents) in the solvent. Add this solution dropwise to the aniline solution, maintaining the temperature at 0 °C.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[6]

-

Work-up:

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[7]

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.[7]

-

Spectroscopic Characterization

Specific, experimentally derived spectroscopic data for this compound were not available in the searched resources. The following are predicted and expected spectral characteristics based on the analysis of structurally similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetamido methyl protons, and the amide N-H proton. The aromatic protons will likely appear as multiplets or doublets in the range of δ 6.5-8.0 ppm. The methoxy group protons should present as a singlet around δ 3.8 ppm. The acetyl methyl protons will be a sharp singlet around δ 2.2 ppm, and the amide proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, the acetyl methyl carbon, and the carbonyl carbon. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon is expected around δ 55-60 ppm. The acetyl methyl carbon will be upfield, around δ 20-25 ppm, and the carbonyl carbon will be significantly downfield, in the range of δ 168-172 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing between 1660-1680 cm⁻¹.[8] Another key feature will be the N-H stretching vibration, which is expected as a sharp peak around 3300 cm⁻¹. C-H stretching vibrations from the aromatic ring and alkyl groups will be observed around 3100-2850 cm⁻¹. The C-O stretching of the methoxy group should appear in the 1250-1000 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic fragments.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the aryl bromide functionality, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds, making it a valuable precursor for a wide range of more complex molecules.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Caption: Key cross-coupling reactions involving the subject compound.

1. Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5] It is a highly versatile method for creating biaryl structures.

-

Exemplary Suzuki Coupling Protocol (General):

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).[9]

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[10] Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture with stirring to a temperature of 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.[10]

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[11]

-

2. Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine.[5] This is achieved using a palladium catalyst, a suitable phosphine ligand, and a base.[12]

-

Conceptual Buchwald-Hartwig Protocol:

-

Inert Atmosphere: To a dry, sealable reaction tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃).[13]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature typically ranging from 80-110 °C. Monitor the reaction by an appropriate method (LC-MS or GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[13]

-

Central Role in the Synthesis of Elacestrant

The primary and most significant application of this compound is its role as a key building block in the synthesis of Elacestrant.[1][14] Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of certain types of breast cancer.[14] In the synthesis of Elacestrant, this compound is utilized in a crucial Suzuki coupling reaction to construct the core structure of the final drug molecule.[5] This underscores the importance of this intermediate in the pharmaceutical industry for the development of novel cancer therapeutics.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of high strategic value, particularly in the pharmaceutical sector. Its well-defined physical and chemical properties, coupled with its versatile reactivity in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. The critical role it plays in the synthesis of Elacestrant highlights its importance in the ongoing development of innovative cancer therapies. This guide provides a foundational understanding of this key molecule, offering insights into its synthesis and reactivity to support further research and drug development endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C9H10BrNO2 | CID 14493071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS 123027-99-6 [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. N-(2-Methoxyphenyl)acetamide | 93-26-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. clearsynth.com [clearsynth.com]

- 13. N-[(5-bromo-2-methoxyphenyl)methyl]acetamide | C10H12BrNO2 | CID 49172932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide from 2-bromo-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical development, particularly for the synthesis of Elacestrant.[1][2] The synthesis involves the acetylation of 2-bromo-5-methoxyaniline. This document delves into the underlying chemical principles, a detailed and field-tested experimental protocol, critical safety considerations, and robust analytical characterization methods for the final product. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge for a successful and safe synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (C₉H₁₀BrNO₂) is a substituted anilide that serves as a crucial building block in the synthesis of complex pharmaceutical compounds.[1] Its molecular structure, featuring a brominated and methoxy-substituted phenyl ring, makes it a versatile precursor for various cross-coupling and functionalization reactions.[1] Notably, it is a pivotal intermediate in the manufacturing of Elacestrant, a therapeutic agent under investigation, highlighting its significance in modern drug discovery and development.[1][2]

The synthesis route from 2-bromo-5-methoxyaniline is a common and direct method, relying on the well-established chemistry of amine acetylation.[1] Understanding the nuances of this reaction, from mechanistic principles to practical execution and safety protocols, is paramount for any researcher working in this area.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of this compound from 2-bromo-5-methoxyaniline is a classic example of nucleophilic acyl substitution. The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-bromo-5-methoxyaniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[3]

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the acetate ion, a good leaving group, is expelled.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base (such as pyridine or another molecule of the aniline) to yield the final, neutral acetamide product.

The use of a base like pyridine can catalyze the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 2-bromo-5-methoxyaniline | C₇H₈BrNO | 202.05 | 59557-92-5 | >98% |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Reagent Grade |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Aqueous |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Reagent Grade |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-bromo-5-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise at room temperature.

-

Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield this compound as a white to off-white solid.[4][5]

Safety and Hazard Management

A thorough understanding and implementation of safety protocols are critical for this synthesis.

Reagent-Specific Hazards

-

2-bromo-5-methoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Causes skin and serious eye irritation.[7][8][9] May cause respiratory irritation.[8]

-

Acetic Anhydride: Highly flammable liquid and vapor.[10] Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes severe skin burns and eye damage.[10][11] Reacts with water to form acetic acid.[11]

-

Pyridine: Highly flammable liquid and vapor.[10] Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes severe skin burns and eye damage.[10]

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation.[6][12]

-

Personal Protective Equipment:

Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[6][10] Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[13] If not breathing, give artificial respiration.[13] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[13]

-

Spills: For small spills within a fume hood, use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[11][12] For larger spills, evacuate the area and follow institutional emergency procedures.

Characterization of this compound

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized product.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol [14] |

| Appearance | White to off-white powder/solid[2] |

| CAS Number | 123027-99-6[2][14][15] |

Spectroscopic and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the acetyl group protons, with appropriate chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies to observe include the N-H stretch of the amide, the C=O stretch of the amide, and C-O stretches of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the product, along with the characteristic isotopic pattern for a bromine-containing compound.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Workflow and Logic Diagram

The following diagram illustrates the synthetic and analytical workflow.

References

- 1. This compound - CAS 123027-99-6 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(2-Methoxyphenyl)acetamide | 93-26-5 | Benchchem [benchchem.com]

- 4. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2-Bromo-5-methoxyaniline | CAS#:59557-92-5 | Chemsrc [chemsrc.com]

- 7. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 12. quora.com [quora.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound | 123027-99-6 [chemicalbook.com]

- 15. This compound | C9H10BrNO2 | CID 14493071 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(2-Bromo-5-methoxyphenyl)acetamide CAS number 123027-99-6

An In-depth Technical Guide to N-(2-Bromo-5-methoxyphenyl)acetamide (CAS 123027-99-6)

Abstract

This compound is a substituted anilide compound of significant interest within the fields of medicinal chemistry and pharmaceutical development.[1] With the CAS number 123027-99-6 and a molecular formula of C₉H₁₀BrNO₂, this molecule serves as a pivotal, high-value synthetic intermediate.[2][3] Its strategic combination of a brominated phenyl ring, an electron-donating methoxy group, and a reactive acetamide moiety makes it a versatile precursor for constructing more complex molecular architectures.[1][2] This guide provides a comprehensive technical overview, encompassing its physicochemical properties, detailed synthetic protocols, analytical characterization, chemical reactivity, and its primary application as a key building block in the synthesis of advanced pharmaceutical agents, most notably the API Elacestrant.[1][2] Safety, handling, and storage protocols are also detailed for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

This compound, also known as 2'-Bromo-5'-methoxyacetanilide or N-acetyl-2-bromo-5-methoxyaniline, is typically a white to off-white crystalline powder.[1][4] Its core structure is foundational for its utility in organic synthesis. The key identifiers and computed properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 123027-99-6 | [3][5][6][7] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2][3][5] |

| Molecular Weight | 244.08 g/mol | [2][5] |

| Appearance | White to off-white powder/crystalline solid | [1][4] |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)OC)Br | [5][6] |

| InChIKey | LQVIAWMRGFIPFM-UHFFFAOYSA-N | [5] |

| Purity (Typical) | ≥95-97% | [8][9][10] |

Synthesis and Mechanistic Considerations

The most direct and classical pathway for the synthesis of this compound involves the N-acetylation of its precursor, 2-Bromo-5-methoxyaniline (CAS 59557-92-5).[2][11] This reaction is a cornerstone of amide synthesis and proceeds via a well-understood nucleophilic acyl substitution mechanism.

Underlying Mechanism: Nucleophilic Acyl Substitution

The synthesis is predicated on the nucleophilicity of the primary amine on 2-Bromo-5-methoxyaniline. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of an acylating agent, such as acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a leaving group (acetate, in the case of acetic anhydride) to form the stable amide product. The presence of the electron-donating methoxy group on the aniline ring enhances the nucleophilicity of the amine, facilitating the reaction.

Detailed Experimental Protocol: Acetylation of 2-Bromo-5-methoxyaniline

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

2-Bromo-5-methoxyaniline (1.0 eq)

-

Acetic Anhydride (1.1 - 1.5 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (solvent)

-

Pyridine or Triethylamine (optional, base catalyst)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography (if required)

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

-

Reactant Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-methoxyaniline (1.0 eq) in a suitable solvent like DCM. The choice of an aprotic solvent prevents it from competing in the reaction.

-

Acylation: Cool the solution in an ice bath to 0-5 °C. This is a precautionary measure to control the initial exotherm of the reaction. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. A slight excess of the acylating agent ensures the complete consumption of the starting aniline.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 10% aqueous NaHCO₃ solution. This step neutralizes any remaining acetic anhydride and the acetic acid byproduct.

-

Workup - Extraction: Extract the aqueous layer three times with DCM. The organic layers are combined. This ensures maximum recovery of the product from the aqueous phase.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with saturated brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. The drying agent is then removed by gravity filtration.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a white or off-white solid. If necessary, column chromatography on silica gel can be employed for higher purity.[12]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A combination of spectroscopic and chromatographic techniques is essential.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to assess the purity of the final compound, with a threshold of >95% being typical for a research-grade material.[2]

Illustrative Protocol: Purity Assessment by Reverse-Phase HPLC

-

Sample Preparation: Prepare a standard solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.

-

Mobile Phase: A common mobile phase for a compound of this polarity would be a gradient of water and acetonitrile, both containing 0.1% formic acid for improved peak shape.[13]

-

Column: A C18 reverse-phase column is typically used.

-

Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).

-

Analysis: Inject the sample. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for unambiguous structure confirmation.

| Expected ¹H NMR Signals | Multiplicity | Integration | Chemical Shift (δ, ppm) | Assignment |

| Amide Proton (-NH) | Singlet (broad) | 1H | ~8.0-9.0 | -NH-C=O |

| Aromatic Protons | Multiplet | 3H | ~6.8-7.5 | Ar-H |

| Methoxy Protons (-OCH₃) | Singlet | 3H | ~3.8 | -OCH₃[2] |

| Acetyl Protons (-CH₃) | Singlet | 3H | ~2.1 | -C(=O)CH₃ |

Note: Predicted shifts are based on standard values and may vary based on solvent and instrument.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the distinct reactivity of its functional groups, making it a versatile scaffold in medicinal chemistry.[1][2]

Reactivity of the Aryl Bromide

The bromine atom on the phenyl ring is the key site for building molecular complexity. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Direct nucleophilic aromatic substitution on the aryl bromide is generally difficult due to the electron-rich nature of the ring, which is further enhanced by the methoxy and acetamide groups.[2]

Role as a Key Pharmaceutical Intermediate

The most significant application of this compound is its role as a crucial building block in the multi-step synthesis of Elacestrant , a selective estrogen receptor degrader (SERD) used in the treatment of certain types of breast cancer.[1][2] Its specific substitution pattern is integral to the final structure of the API.

Potential in Anti-Cancer Research

Derivatives of this compound have been investigated for their potential anti-cancer activities.[2] By modifying the core structure, particularly through reactions at the bromo position, researchers can generate libraries of novel compounds to screen for inhibitory effects on cancer cell proliferation, potentially by disrupting microtubule networks or inducing apoptosis.[2]

Caption: Role of this compound as a versatile intermediate.

Safety, Handling, and Storage

Proper handling of this compound is essential in a research environment.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

Precautions for Safe Handling: Use only with adequate ventilation, preferably within a chemical fume hood.[14] Avoid breathing dust and contact with skin, eyes, and clothing.[14] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Wash hands thoroughly after handling.[14]

-

Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[14]

-

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[14]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and obtain medical aid.[14]

-

-

Disposal: Consult local, state, and federal regulations for proper disposal. Do not let the product enter drains or waterways.[14]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that holds significant value in the pipeline of pharmaceutical research and development. Its well-defined synthesis, versatile reactivity centered on the aryl bromide moiety, and established role in the production of APIs like Elacestrant underscore its importance. For researchers in medicinal chemistry, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel and complex bioactive molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - CAS 123027-99-6 [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 123027-99-6: 2'-Bromo-5'-methoxyacetanilide [cymitquimica.com]

- 5. This compound | C9H10BrNO2 | CID 14493071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | 123027-99-6 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 123027-99-6 this compound AKSci 3608CV [aksci.com]

- 10. chemscene.com [chemscene.com]

- 11. 2-Bromo-5-methoxyaniline [chembk.com]

- 12. rsc.org [rsc.org]

- 13. Separation of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(dimethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to N-(2-Bromo-5-methoxyphenyl)acetamide: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromo-5-methoxyphenyl)acetamide, a halogenated and methoxy-substituted anilide, has emerged as a pivotal building block in contemporary medicinal chemistry. Its strategic substitution pattern renders it a versatile precursor for the synthesis of complex molecular architectures, most notably as a key intermediate in the production of the advanced therapeutic agent, Elacestrant. This guide provides a comprehensive technical overview of this compound, encompassing its molecular structure, detailed synthetic protocols, characteristic spectroscopic profile, and its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The ensuing discussion is tailored for researchers and professionals in drug development, offering field-proven insights into the handling, characterization, and strategic utilization of this important synthetic intermediate.

Introduction and Significance

This compound (CAS No. 123027-99-6) is a white, powdered solid organic compound with the molecular formula C₉H₁₀BrNO₂.[1][2] Its significance in the pharmaceutical landscape has grown substantially due to its role as a critical intermediate in the synthesis of Elacestrant, a selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative advanced or metastatic breast cancer.[1][2][3] The molecular architecture, featuring a reactive bromine atom ortho to the acetamido group and a methoxy group in the meta position, provides a versatile platform for a variety of chemical transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.[1] This guide aims to serve as a detailed resource for scientists, elucidating the core chemical principles and practical methodologies associated with this valuable compound.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are fundamental to its reactivity and utility in synthesis.

Core Structure and Nomenclature

The molecule consists of a benzene ring substituted with a bromine atom, a methoxy group, and an acetamido group.

-

IUPAC Name: this compound[1]

-

Synonyms: 2'-Bromo-5'-methoxyacetanilide, N-acetyl-2-bromo-5-methoxyaniline[1]

-

CAS Number: 123027-99-6[1]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)OC)Br | [1] |

| InChI Key | LQVIAWMRGFIPFM-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most direct and widely employed synthetic route to this compound is the acetylation of its corresponding aniline precursor, 2-bromo-5-methoxyaniline.

Synthetic Workflow

The overall synthetic pathway is a two-step process starting from the commercially available 2-bromo-5-methoxyaniline.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of 2-Bromo-5-methoxyaniline

This protocol is a well-established method for the N-acetylation of anilines and can be readily adapted for the synthesis of the title compound.

Materials:

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium acetate)

-

An appropriate solvent (e.g., dichloromethane, ethyl acetate, or water)

-

Hydrochloric acid (for aqueous workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

Dissolution: Dissolve 2-bromo-5-methoxyaniline (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution. If using a non-basic solvent, include a base like pyridine or triethylamine (1.2 eq) in the initial dissolution step.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

If a water-miscible solvent is used, pour the reaction mixture into ice-water and stir vigorously to precipitate the product.

-

If a water-immiscible solvent is used, transfer the mixture to a separatory funnel. Wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the acetamido group. The chemical shifts (δ) are predicted to be in the following regions (referenced to TMS):

-

Aromatic Protons (3H): Signals in the range of δ 6.8-8.0 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.

-

Amide NH Proton (1H): A broad singlet typically in the range of δ 8.0-9.5 ppm, the chemical shift of which can be concentration and solvent dependent.

-

Acetyl Methyl Protons (3H): A sharp singlet around δ 2.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

-

Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 168-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be the most downfield, while the carbon attached to the bromine will also be significantly shifted.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

-

Acetyl Methyl Carbon (-CH₃): A signal in the upfield region, around δ 24 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |

| N-H Stretch | 3250-3350 | Strong, sharp |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide I) | 1660-1680 | Strong, sharp |

| N-H Bend (Amide II) | 1510-1570 | Strong |

| C-O Stretch (Aryl Ether) | 1200-1275 | Strong |

| C-Br Stretch | 500-600 | Medium to weak |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 243 and 245, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways would involve the loss of the acetyl group (CH₃CO) and subsequent fragmentation of the aromatic core.

Chemical Reactivity and Synthetic Applications

The presence of the aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Caption: Key cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to generate biaryl or styrenyl derivatives. This reaction is pivotal in the synthesis of Elacestrant, where it is coupled with a dihydronaphthalene boronic ester.[6][7]

Heck-Mizoroki Reaction

The Heck reaction allows for the arylation of alkenes. This compound can react with a variety of alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the 2-position of the phenyl ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of N-aryl amine derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant value to the drug discovery and development community. Its well-defined structure and predictable reactivity make it an ideal precursor for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its synthesis, structural properties, and key applications, with the aim of equipping researchers with the knowledge necessary to effectively utilize this important chemical entity in their synthetic endeavors. The continued exploration of its reactivity in novel chemical transformations promises to further expand its utility in the years to come.

References

- 1. This compound | C9H10BrNO2 | CID 14493071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 59557-92-5 Cas No. | 2-Bromo-5-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound/CAS:123027-99-6-HXCHEM [hxchem.net]

N-(2-Bromo-5-methoxyphenyl)acetamide: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Introduction: The Strategic Importance of N-(2-Bromo-5-methoxyphenyl)acetamide in Drug Discovery

This compound, a substituted anilide, has emerged as a critical building block in the landscape of modern pharmaceutical synthesis.[1][2] Its strategic importance lies in the unique arrangement of its functional groups: a bromine atom positioned for versatile cross-coupling reactions, an activating methoxy group, and an acetamide moiety that influences the electronic properties and reactivity of the aromatic ring.[2] This trifecta of functionalities makes it an ideal precursor for the construction of complex molecular architectures found in a variety of therapeutic agents.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its application in pivotal, value-adding transformations. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven protocols and expert insights to empower researchers and drug development professionals in their synthetic endeavors. The primary application of this intermediate is as a key component in the synthesis of Elacestrant, a notable therapeutic agent.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and manipulation in a laboratory setting.

| Property | Value | Source |

| CAS Number | 123027-99-6 | [3][4] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3][4] |

| Molecular Weight | 244.09 g/mol | [3][4] |

| Appearance | Typically a white to off-white powder or crystalline solid | [2] |

| Solubility | Soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols |

| Storage | Store in a cool, dry place away from light and moisture. | [5] |

Spectroscopic Characterization:

The structural integrity of this compound must be rigorously confirmed before its use in subsequent synthetic steps. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Expected signals would include a singlet for the acetyl methyl protons, a singlet for the methoxy protons, and distinct aromatic protons with characteristic splitting patterns determined by their positions on the benzene ring.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms. One would expect to observe signals for the carbonyl carbon of the acetamide, the methyl carbons of the acetyl and methoxy groups, and the six distinct aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide, C-O stretching of the methoxy group, and C-Br stretching. A representative IR spectrum for a similar acetamide compound shows a strong C=O stretch around 1660 cm⁻¹ and an N-H stretch around 3292 cm⁻¹.[6]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for the synthesis of this compound is the acetylation of its corresponding aniline precursor, 2-bromo-5-methoxyaniline.[7] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle: The lone pair of electrons on the nitrogen atom of 2-bromo-5-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. A base is often used to neutralize the acidic byproduct of the reaction and to deprotonate the amine, increasing its nucleophilicity.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Materials:

-

Acetic anhydride (1.2 eq)

-

Pyridine (1.5 eq) or another suitable base

-

Dichloromethane (DCM) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol and water for recrystallization

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-methoxyaniline in dichloromethane.

-

To this solution, add pyridine.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.[6]

-

-

Self-Validation: The success of the synthesis should be validated at each critical step. TLC monitoring will confirm the consumption of the starting aniline and the formation of the less polar acetamide product. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the obtained data with literature values.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of many pharmaceutical agents.[11]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[12][13] In the context of this compound, this reaction allows for the introduction of a wide range of aryl or vinyl substituents at the 2-position of the phenyl ring.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

A patent for the synthesis of a key precursor to Elacestrant describes a Suzuki-type coupling.[14][15]

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (e.g., 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or aqueous KHCO₃) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, DME)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.[16]

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[17][18]

-

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][19] This reaction is instrumental in preparing a wide array of arylamines, which are prevalent motifs in pharmaceuticals.

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the C-N coupled product.[1][11]

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

General Protocol for Buchwald-Hartwig Amination:

-

Materials:

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until complete conversion is observed by TLC or LC-MS.

-

Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired N-aryl product.

-

Safety and Handling

This compound should be handled by technically qualified individuals in a well-ventilated area, preferably a chemical fume hood.[21] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed intermediates in streamlining the synthesis of complex pharmaceutical targets. Its utility in robust and versatile cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, solidifies its position as a valuable tool for medicinal chemists and process development scientists. As the demand for novel therapeutics continues to grow, the strategic application of such key intermediates will undoubtedly play an increasingly vital role in the future of drug discovery and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Separation of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(dimethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | C9H10BrNO2 | CID 14493071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. N-(2-Methoxyphenyl)acetamide | 93-26-5 | Benchchem [benchchem.com]

- 8. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 59557-92-5 Cas No. | 2-Bromo-5-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 10. 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. EP3924328A1 - Processes and compounds - Google Patents [patents.google.com]

- 15. WO2020167855A1 - Processes and compounds - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 21. chemrxiv.org [chemrxiv.org]

The Strategic Role of N-(2-Bromo-5-methoxyphenyl)acetamide in the Convergent Synthesis of Elacestrant: A Technical Guide

Abstract

Elacestrant, a novel selective estrogen receptor degrader (SERD), represents a significant advancement in the treatment of ER-positive, HER2-negative advanced or metastatic breast cancer. Its complex molecular architecture necessitates a highly efficient and convergent synthetic strategy. This technical guide provides an in-depth analysis of a pivotal step in the synthesis of Elacestrant: the palladium-catalyzed Suzuki-Miyaura coupling. We will focus on the critical role of N-(2-Bromo-5-methoxyphenyl)acetamide as a key building block, examining the chemical rationale behind its selection and detailing the experimental protocol for its coupling with the tetrahydronaphthalene core of Elacestrant. This guide is intended for researchers, chemists, and professionals in drug development and manufacturing who seek a deeper understanding of the practical and mechanistic aspects of Elacestrant synthesis.

Introduction: Elacestrant and the Imperative for an Efficient Synthesis

Elacestrant is a non-steroidal, orally bioavailable SERD that functions by binding to the estrogen receptor (ER) and inducing its degradation. This mechanism of action is particularly effective in tumors that have developed resistance to other endocrine therapies. The molecular structure of Elacestrant is comprised of a tetrahydronaphthalene core linked to a substituted phenyl moiety.

The development of a robust and scalable synthesis for Elacestrant is paramount for its clinical and commercial success. A convergent approach, where two complex fragments are synthesized separately and then joined, is often favored in pharmaceutical manufacturing for its efficiency and flexibility. In the case of Elacestrant, a key C-C bond formation is achieved via a Suzuki-Miyaura coupling reaction, a powerful and versatile method for creating biaryl linkages.

This guide will dissect the strategic use of this compound as the aryl halide partner in this crucial coupling step. We will explore how the specific functionalities of this molecule are leveraged to ensure a successful synthesis and contribute to the final pharmacophore of Elacestrant.

The Core Reaction: Suzuki-Miyaura Coupling

The cornerstone of the convergent synthesis of Elacestrant is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges the central C-C bond between the tetrahydronaphthalene core (as a boronic acid derivative) and the this compound fragment.

The Strategic Importance of this compound

This compound is not an arbitrary choice of starting material; its structure is meticulously designed for the synthesis of Elacestrant:

-

The Bromo Group: The bromine atom at the 2-position serves as the reactive handle for the Suzuki coupling. Its ortho-position to the acetamide group can influence the electronic and steric environment of the reaction center, contributing to the efficiency of the catalytic cycle.

-

The Methoxy Group: The methoxy group at the 5-position is a key feature of the final Elacestrant molecule. It is strategically placed to interact with the binding pocket of the estrogen receptor. By incorporating it into the starting material, the synthesis avoids the need for a potentially challenging late-stage methoxylation reaction.

-

The Acetamide Group: The acetamide group serves as a protected amine. This is crucial because a free amine could potentially interfere with the palladium catalyst or undergo side reactions. The acetyl protecting group is stable under the Suzuki coupling conditions and can be readily removed in a subsequent step to reveal the secondary amine, which is a critical part of the final drug structure.

The Coupling Partner: The Boronic Ester of the Tetrahydronaphthalene Core

The other half of the Suzuki coupling is the boronic ester derivative of the tetrahydronaphthalene core, specifically 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The benzyloxy group is a protecting group for the phenolic hydroxyl, which is another key functional group in the final Elacestrant molecule.

Experimental Protocols

The following protocols are based on established procedures for Suzuki-Miyaura couplings in the context of complex molecule synthesis and information disclosed in patent literature[1].

Synthesis of the Boronic Ester Precursor

A general, two-step procedure to synthesize the boronic ester of the tetrahydronaphthalene core is as follows:

Step 1: Synthesis of 6-(benzyloxy)-2-bromo-3,4-dihydronaphthalene

This intermediate is typically prepared from a corresponding tetralone precursor. The enol triflate is formed and then subjected to a Heck reaction or other olefination strategies to introduce the double bond, followed by bromination.

Step 2: Miyaura Borylation

-

To a solution of 6-(benzyloxy)-2-bromo-3,4-dihydronaphthalene (1.0 equiv) in a suitable solvent such as 1,4-dioxane or DME is added bis(pinacolato)diboron (1.1-1.5 equiv) and a potassium salt such as potassium acetate (2.0-3.0 equiv).

-

The mixture is degassed with an inert gas (e.g., argon or nitrogen).

-

A palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%), is added, and the mixture is heated to 80-100 °C.

-

The reaction is monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

The Key Suzuki-Miyaura Coupling Reaction

Step-by-Step Protocol:

-

To a reaction vessel are added this compound (1.0 equiv), 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0-1.2 equiv), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv).

-

A suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water), is added.

-

The mixture is thoroughly degassed by bubbling an inert gas through the solution or by several cycles of vacuum and backfilling with an inert gas.

-

A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) (0.5-5 mol%), is added.

-

The reaction mixture is heated to a temperature between 80-110 °C under an inert atmosphere.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Once the reaction is complete, it is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, N-(2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-5-methoxyphenyl)acetamide, is purified by silica gel column chromatography.

Quantitative Data Summary

While specific industrial-scale yields are often proprietary, the following table summarizes typical yields and conditions reported in relevant literature for similar Suzuki-Miyaura coupling reactions.

| Parameter | Value/Condition | Source |

| Yield of Boronic Ester | 70-90% | General literature |

| Yield of Suzuki Coupling | 75-95% | General literature |

| Purity of Coupled Product | >95% after chromatography | General literature |

| Catalyst Loading | 0.5 - 5 mol% | [1] |

| Reaction Temperature | 80 - 110 °C | [1] |

| Reaction Time | 4 - 24 hours | [1] |

Overall Synthetic Pathway and Downstream Transformations

The Suzuki-Miyaura coupling is a pivotal step in the broader synthetic route to Elacestrant. The following diagram illustrates the overall workflow.

Caption: Overall Synthetic Workflow for Elacestrant

Following the successful Suzuki coupling, the intermediate N-(2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-5-methoxyphenyl)acetamide undergoes a series of transformations to yield the final Elacestrant molecule:

-

Deprotection: The acetyl group on the nitrogen and the benzyl group on the phenolic oxygen are removed. This is often achieved through hydrolysis (for the amide) and hydrogenolysis (for the benzyl ether).

-

Reductive Amination: The resulting primary amine is then subjected to a reductive amination with a suitable aldehyde to introduce the ethylaminoethylphenylmethyl side chain.

-

Final Steps: Depending on the specific protecting group strategy, a final deprotection or reduction step may be necessary to furnish Elacestrant.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling provides valuable insight into the experimental choices.

Caption: Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester (the tetrahydronaphthalene core) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic ester.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

The synthesis of Elacestrant is a testament to the power of modern synthetic organic chemistry. The strategic use of this compound in a pivotal Suzuki-Miyaura coupling reaction exemplifies the principles of convergent synthesis and the importance of carefully designed starting materials. The functionalities of this key building block are not only essential for the success of the coupling reaction but are also integral to the final structure and biological activity of Elacestrant. This in-depth guide provides a framework for understanding and implementing this critical transformation, highlighting the chemical ingenuity that underpins the development of life-saving therapeutics.

References

Spectroscopic Characterization of N-(2-Bromo-5-methoxyphenyl)acetamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-(2-Bromo-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and underlying scientific principles are detailed to ensure both technical accuracy and practical application.

Introduction

This compound (CAS No. 123027-99-6) is a substituted acetanilide with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol .[2][3] Its structure, featuring a bromo and a methoxy group on the phenyl ring, makes it a versatile precursor in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the integrity of subsequent reactions and the quality of final products. This guide presents a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data, much of which is predicted based on established principles and data from analogous structures, in the absence of a complete, publicly available experimental dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic behavior of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds and to observe exchangeable protons like amide N-H protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Data Acquisition: Record the spectrum at room temperature. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation:

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on the analysis of similar substituted acetanilides and benzene derivatives.

| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| Amide N-H | ~8.0-8.5 | Singlet (broad) | 1H | The amide proton is deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration. |

| Aromatic H (H6) | ~7.5 | Doublet | 1H | This proton is ortho to the bromine atom, which is an electron-withdrawing and deshielding group. It is coupled to the meta proton (H4). |

| Aromatic H (H3) | ~7.0 | Doublet | 1H | This proton is ortho to the electron-donating methoxy group and meta to the bromine, resulting in a more shielded position compared to H6. It is coupled to H4. |

| Aromatic H (H4) | ~6.8 | Doublet of Doublets | 1H | This proton is coupled to both H3 and H6, resulting in a doublet of doublets. |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | The protons of the methoxy group are in a similar chemical environment and appear as a singlet. |

| Acetyl (-COCH₃) | ~2.2 | Singlet | 3H | The protons of the acetyl methyl group are equivalent and appear as a sharp singlet. |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol:

The sample preparation and instrument setup are similar to ¹H NMR. However, ¹³C NMR experiments require a larger number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation:

The predicted ¹³C NMR chemical shifts are presented below. These values are estimated using computational prediction tools and by comparison with structurally related compounds.[4][5]

| Signal Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| Carbonyl (C=O) | ~168-170 | The carbonyl carbon of an amide is significantly deshielded and appears in this characteristic downfield region. |

| Aromatic C-O | ~155-158 | The aromatic carbon attached to the electron-donating methoxy group is deshielded. |

| Aromatic C-N | ~138-140 | The aromatic carbon attached to the nitrogen of the amide group is deshielded. |

| Aromatic C-H | ~120-130 | The chemical shifts of the aromatic C-H carbons are influenced by the substituents on the ring. |

| Aromatic C-Br | ~110-115 | The aromatic carbon attached to the bromine atom is shielded due to the "heavy atom effect". |

| Methoxy (-OCH₃) | ~55-57 | The carbon of the methoxy group appears in this typical range. |

| Acetyl (-COCH₃) | ~24-26 | The methyl carbon of the acetyl group is relatively shielded and appears upfield. |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Predicted IR Data and Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[6][7][8]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3300-3250 | N-H stretch | Amide | Medium |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic Ring | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | -CH₃, -OCH₃ | Medium |

| ~1670-1650 | C=O stretch (Amide I band) | Amide | Strong |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Medium |

| ~1550 | N-H bend (Amide II band) | Amide | Medium |

| ~1250 | C-O stretch (aryl ether) | Methoxy | Strong |

| ~1050 | C-Br stretch | Bromo group | Medium |

The presence of a strong absorption around 1660 cm⁻¹ (Amide I) and a medium band around 3300 cm⁻¹ (N-H stretch) are key indicators of the acetamide group. The strong C-O stretch for the aryl ether and the various aromatic C-H and C=C vibrations confirm the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol (Electron Ionization - EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.

-